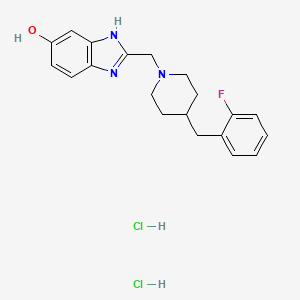
TCN 237 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCN 237 dihydrochloride is a highly potent NR2B-selective NMDA receptor antagonist. It inhibits NR2B-mediated calcium influx in Ltk cells and displays efficacy in the rat carrageenan-induced mechanical hyperalgesia assay .
Molecular Structure Analysis
The chemical formula of TCN 237 dihydrochloride is C20H22FN3O.2HCl, and its molecular weight is 412.33 g/mol. The compound has a benzimidazole ring structure with a piperidine side chain .
Physical And Chemical Properties Analysis
- Storage : It can be stored as a powder at -20°C (3 years) or 4°C (2 years). In solvent, it can be stored at -80°C (6 months) or -20°C (1 month) .
科学的研究の応用
Environmental Sampling and Analysis
- Environmental Sample Analysis : TCN 237 dihydrochloride has been utilized in environmental studies, particularly in the analysis of technetium-99 (Tc-99) and neptunium-237 (Np-237) in environmental samples. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) have been applied for this purpose, with findings indicating concentrations of Tc-99 and Np-237 in surface soil samples in Japan (Sumiya, Morita, Tobita, & Kurabayashi, 1994).
Chemical Analysis and Toxicology
- Chemical Analysis : Studies on tetrachlorodibenzo-p-dioxins (TCDDs) have used techniques like high-resolution gas chromatography for the separation and analysis of TCDD isomers, including the toxic 2378-TCDD. Such methods are applied in various contexts, including environmental contamination analysis (Buser & Rappe, 1980).
- Toxicology Research : The aquatic toxicity of triclosan, a chlorinated biphenyl ether, has been investigated, with findings indicating varied toxic effects on organisms such as algae, invertebrates, and fish. Such research helps in understanding the environmental impact of these compounds (Orvos et al., 2002).
Groundwater and Environmental Impact Studies
- Groundwater Analysis : TCN 237 dihydrochloride has been used in studies analyzing groundwater near underground nuclear test sites. These studies help in understanding the migration and impact of nuclear testing on the environment, as seen in research focusing on the Nevada National Security Site (Zhao, Tinnacher, Zavarin, & Kersting, 2014).
Photocatalysis and Environmental Remediation
- Photocatalytic Reactions : Research on the photocatalytic reactions of trichloroethylene (TCE) under UV light has been conducted, identifying various intermediates and proposing mechanisms. Such studies are crucial for environmental remediation and understanding the breakdown pathways of pollutants (Wang, Jehng, Hsieh, & Chang, 2002).
作用機序
Target of Action
TCN 237 dihydrochloride is a highly potent antagonist that selectively targets the GluN2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.
Mode of Action
TCN 237 dihydrochloride interacts with its target by blocking the GluN2B-mediated calcium influx in cells . This interaction results in the inhibition of the NMDA receptor’s function, thereby modulating the neural signaling pathways that rely on this receptor.
Result of Action
The molecular and cellular effects of TCN 237 dihydrochloride’s action primarily involve the modulation of neural signaling. By blocking the GluN2B-mediated calcium influx, TCN 237 dihydrochloride can alter neuronal excitability and synaptic transmission . This can have significant effects on neural circuits and overall brain function.
Safety and Hazards
TCN 237 dihydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill .
特性
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWGWCFJMDMND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2755129.png)
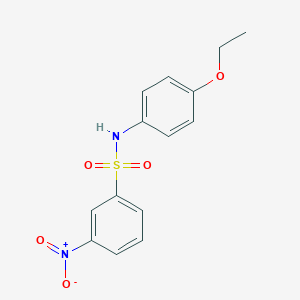
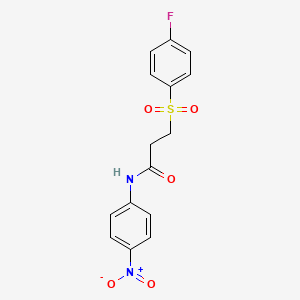
![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)
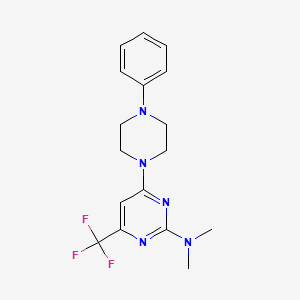
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)

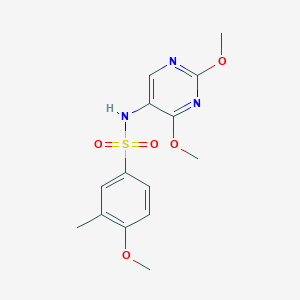
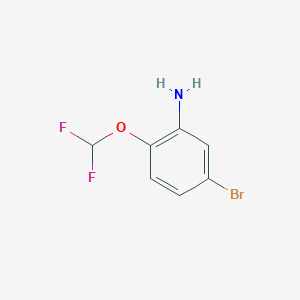
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
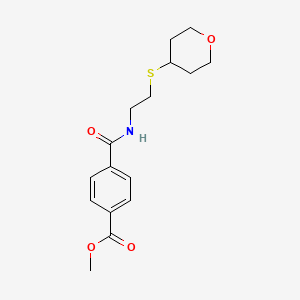
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)